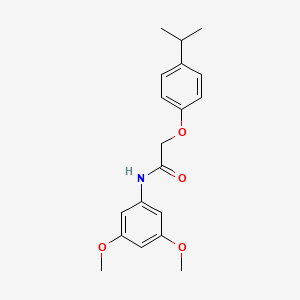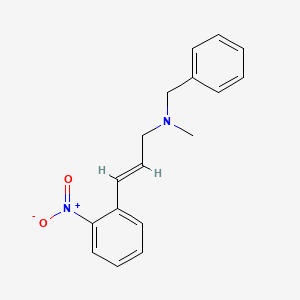![molecular formula C18H16F3N3O B5695832 N-(2-phenylethyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5695832.png)
N-(2-phenylethyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenylethyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TFB-TBOA and is a potent inhibitor of glutamate transporters.
作用機序
TFB-TBOA acts as a non-transportable substrate for glutamate transporters, leading to the inhibition of glutamate uptake and subsequent accumulation of extracellular glutamate. This accumulation of glutamate can lead to excitotoxicity, which is the pathological process that results from excessive activation of glutamate receptors. TFB-TBOA has been shown to selectively inhibit the glutamate transporter subtype EAAT2, which is predominantly expressed in astrocytes.
Biochemical and Physiological Effects:
TFB-TBOA has been shown to have several biochemical and physiological effects. Inhibition of glutamate transporters by TFB-TBOA can lead to an increase in extracellular glutamate levels, which can activate glutamate receptors and lead to excitotoxicity. This excitotoxicity can cause neuronal damage and death, which has been implicated in several neurological disorders. TFB-TBOA has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neuroinflammatory disorders.
実験室実験の利点と制限
TFB-TBOA has several advantages for lab experiments, including its potency and selectivity for EAAT2. This compound can be used to investigate the role of glutamate transporters in various neurological disorders, and its inhibition can lead to the accumulation of extracellular glutamate, which can be measured using various techniques. However, TFB-TBOA has several limitations, including its potential toxicity and the need for careful dosing and administration.
将来の方向性
TFB-TBOA has several potential future directions, including its use in the development of new therapies for neurological disorders. This compound has been shown to be effective in preclinical models of epilepsy, Alzheimer's disease, and stroke, and may have potential applications in the treatment of these disorders. Future research should focus on the development of new compounds that are more potent and selective for glutamate transporters, as well as the investigation of the long-term effects of TFB-TBOA on neuronal function and survival. Additionally, the use of TFB-TBOA in combination with other drugs may have synergistic effects and should be investigated further.
合成法
The synthesis of TFB-TBOA involves several steps, including the reaction of 2-(trifluoromethyl)-1H-benzimidazole with ethyl chloroacetate, followed by the reaction of the resulting product with 2-phenylethylamine. The final product is obtained through purification and isolation of TFB-TBOA.
科学的研究の応用
TFB-TBOA has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to be a potent inhibitor of glutamate transporters, which play a crucial role in regulating synaptic transmission and plasticity in the brain. TFB-TBOA has been used in several studies to investigate the role of glutamate transporters in various neurological disorders, including epilepsy, Alzheimer's disease, and stroke.
特性
IUPAC Name |
N-(2-phenylethyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O/c19-18(20,21)17-23-14-8-4-5-9-15(14)24(17)12-16(25)22-11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPLZHRIEHBAMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(3,4-dimethoxybenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5695755.png)

![2-[(isopropylamino)methylene]-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B5695764.png)


![6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5695772.png)

![methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5695787.png)

![4-({[(2-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5695804.png)


![1-ethyl-4-({[(2-phenylethyl)amino]carbonothioyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B5695823.png)
![[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5695835.png)